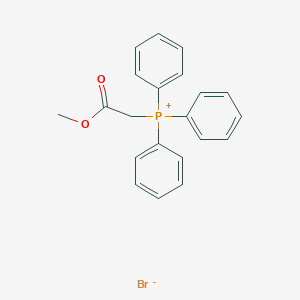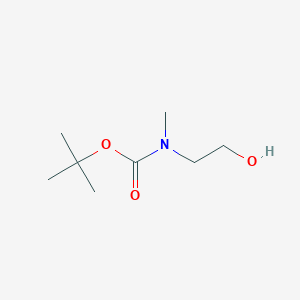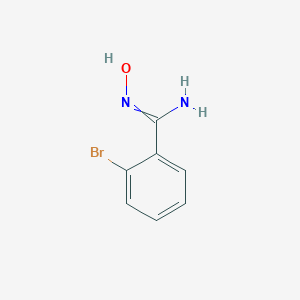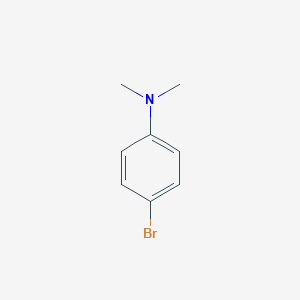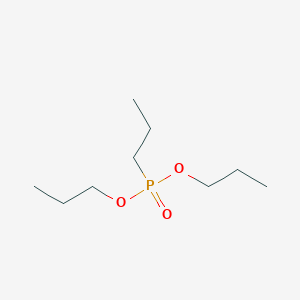![molecular formula C8H14O2 B154653 9-Oxabicyclo[3.3.1]nonan-2-ol CAS No. 133521-31-0](/img/structure/B154653.png)
9-Oxabicyclo[3.3.1]nonan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxabicyclo[3.3.1]nonan-2-ol, also known as 2-oxabicyclo[3.3.1]nonan-9-ol, is a bicyclic organic compound with a seven-membered ring and a six-membered ring fused together. This compound has gained significant attention in the scientific community due to its unique structure and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives is not yet fully understood. However, studies have suggested that these compounds may act through a variety of mechanisms, including inhibition of enzyme activity, modulation of cellular signaling pathways, and interaction with cellular membranes.
Effets Biochimiques Et Physiologiques
Studies have shown that 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives can have a range of biochemical and physiological effects. These include inhibition of tumor cell growth, modulation of the immune system, and suppression of inflammation. Additionally, these compounds have been shown to have low toxicity and high selectivity for their target molecules, making them promising candidates for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives for lab experiments is their ease of synthesis and relatively low cost. Additionally, these compounds have been shown to exhibit high stability and low toxicity, making them ideal for use in a range of experimental settings. However, one limitation of these compounds is their limited solubility in aqueous solutions, which can make them difficult to work with in certain experimental contexts.
Orientations Futures
There are a number of potential future directions for research on 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives. One promising avenue is the development of novel drug candidates based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of these compounds and to identify new targets for drug development. Finally, studies on the synthesis and properties of 9-Oxabicyclo[3.3.1]nonan-2-ol derivatives may lead to the development of new materials with unique properties and applications in fields such as electronics and catalysis.
Conclusion
In conclusion, 9-Oxabicyclo[3.3.1]nonan-2-ol is a promising compound with a range of potential applications in various scientific fields. Its unique structure and properties make it an attractive scaffold for drug development and materials science research. Further research is needed to fully understand the mechanisms of action of this compound and to identify new applications and directions for future research.
Méthodes De Synthèse
The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-ol can be achieved through several methods, including the Diels-Alder reaction, intramolecular cyclization, and epoxidation of bicyclic alkenes. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction of cyclopentadiene with 2,3-dimethyl-1,3-butadiene, followed by hydrogenation of the resulting adduct. This method yields a high yield of the desired product and is relatively simple to carry out.
Applications De Recherche Scientifique
9-Oxabicyclo[3.3.1]nonan-2-ol has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in medicinal chemistry, where this compound has shown significant potential as a scaffold for the development of novel drugs. Studies have shown that 9-Oxabicyclo[3.3.1]nonan-2-ol derivatives can exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Propriétés
Numéro CAS |
133521-31-0 |
|---|---|
Nom du produit |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
9-oxabicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2 |
Clé InChI |
IYLHYOVERYCLOT-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C(C1)O2)O |
SMILES canonique |
C1CC2CCC(C(C1)O2)O |
Synonymes |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



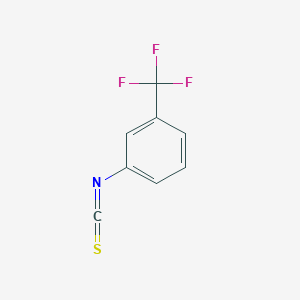
![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)
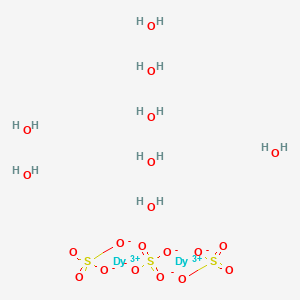
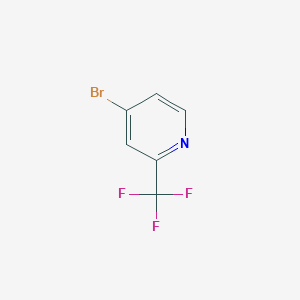
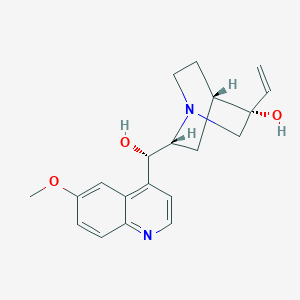
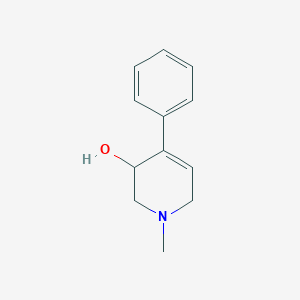
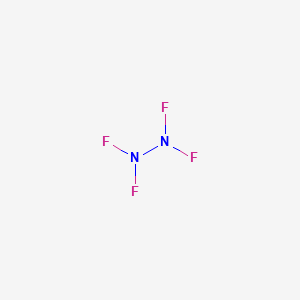
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
